molecular formula C17H22N2O2 B5853269 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide

Cat. No. B5853269
M. Wt: 286.37 g/mol
InChI Key: YIJWMAFIAIBREQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide, often involves heterocyclic synthesis techniques. Techniques may include the use of N,N-dimethylformamide (DMF) as synthetic precursors for methyl, acyl, and amino groups in the construction of heterocycles like quinolines. Elemental iodine can be used in these syntheses without the need for metals or peroxides, offering a pathway to synthesize quinoline derivatives under various conditions (Li et al., 2021).

Molecular Structure Analysis

The molecular structure of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide would likely feature a quinoline core, characterized by a benzene ring fused to a pyridine ring. The specifics of the structure, including the arrangement of functional groups, can significantly impact the chemical and physical properties. Structures similar to quinoline derivatives have been crystallized and analyzed to understand their conformation and molecular interactions (Simone et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cyclization, which is a common method for constructing the quinoline ring system. These reactions can be influenced by different catalysts, solvents, and substituents, affecting the yield and selectivity of the synthesis processes (Lindahl et al., 2006). The functional groups in N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide, such as the hydroxy and amide groups, may also undergo various chemical transformations, including oxidation, reduction, and conjugation reactions.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Many quinoline derivatives have been found to have antimicrobial, antifungal, and antitumor activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, if it is found to have biological activity, it could be investigated as a potential pharmaceutical .

properties

IUPAC Name

N,3-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)7-16(20)19(4)10-14-9-13-8-12(3)5-6-15(13)18-17(14)21/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJWMAFIAIBREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide

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